1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene
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Overview
Description
1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene is an aromatic compound with the molecular formula C8H7Cl2FO. This compound is characterized by the presence of a benzene ring substituted with chlorine, chloromethyl, fluorine, and methoxy groups. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-fluoro-4-methoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Catalysts like aluminum chloride or iron(III) chloride are employed in the presence of halogens or other electrophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while electrophilic aromatic substitution with bromine can produce a brominated derivative .
Scientific Research Applications
1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other compounds. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(chloromethyl)benzene: Lacks the fluorine and methoxy groups, resulting in different reactivity and applications.
3-Fluoro-4-methoxybenzene: Lacks the chloromethyl and chlorine groups, affecting its chemical behavior.
1-Chloro-2-(chloromethyl)-4-methoxybenzene: Similar structure but different substitution pattern, leading to variations in reactivity.
Uniqueness
1-Chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups on the benzene ring influences its behavior in various chemical reactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H7Cl2FO |
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Molecular Weight |
209.04 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-3-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C8H7Cl2FO/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 |
InChI Key |
XNQMFRMKWYQWQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)CCl)F |
Origin of Product |
United States |
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